tert-Butyl (3-fluoro-2-iodophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIBNJTUQCQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-2-iodophenyl)carbamate typically involves the reaction of 3-fluoro-2-iodoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-fluoro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield azides or nitriles .
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
- tert-Butyl (3-fluoro-2-iodophenyl)carbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its halogenated structure allows for various substitution reactions, making it a versatile building block in organic synthesis. The compound can undergo nucleophilic substitutions where the halogen atoms can be replaced with other nucleophiles, facilitating the construction of diverse molecular architectures .
2. Reaction Mechanisms
- The compound participates in multiple chemical reactions, including:
- Substitution Reactions: The halogen atoms on the phenyl ring can be substituted under appropriate conditions.
- Oxidation and Reduction: The carbamate group can undergo oxidation and reduction, which is crucial for modifying the compound's reactivity.
- Palladium-Catalyzed Cross-Coupling Reactions: It can engage in coupling reactions with aryl halides, expanding its utility in synthetic chemistry .
Biological Applications
1. Enzyme Interaction Studies
- The unique structure of this compound makes it a candidate for studying enzyme interactions and protein binding. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .
2. Medicinal Chemistry
- The compound's fluorinated and iodinated phenyl ring enhances its lipophilicity, which is beneficial for drug design. Compounds with such modifications often exhibit improved pharmacokinetic properties, making them suitable candidates for further development in medicinal chemistry .
Industrial Applications
1. Development of New Materials
- In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties allow for the formulation of specialized coatings and polymers that leverage its unique chemical characteristics .
2. Agrochemical Products
- The compound's structural features are also explored in agrochemical formulations where higher lipophilicity is tolerated. This includes applications in pesticide development where fluorinated compounds often exhibit enhanced biological activity against pests .
Case Study 1: Synthesis Pathways
Research has demonstrated effective synthetic pathways for this compound using mild reaction conditions that minimize side reactions. This has implications for scalable production methods suitable for industrial applications .
Studies investigating the biological activity of fluorinated carbamates have shown that modifications like those present in this compound can significantly enhance binding affinity to specific enzymes, suggesting potential therapeutic uses .
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (3-fluoro-2-iodophenyl)carbamate with analogs differing in substituents, synthetic routes, and applications. Key structural analogs are summarized in Table 1 .
Structural Analogs and Substituent Effects
Table 1: Structural Analogs of this compound
Halogen Substituents :
- Functional Group Variations: Amino groups (e.g., tert-Butyl (2-amino-5-fluorophenyl)carbamate) enhance nucleophilicity, making them suitable for amide bond formation . Aldehyde groups (e.g., tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate) facilitate Schiff base formation in drug design .
Physicochemical Properties
Table 2: Physical Properties Comparison
- Solubility: The iodine substituent contributes to lower aqueous solubility compared to hydroxyl- or amino-substituted analogs .
- Thermal Stability : The Boc group ensures stability up to 150°C, consistent across analogs .
Biological Activity
Tert-Butyl (3-fluoro-2-iodophenyl)carbamate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of halogen substituents, enhance its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFINO, with a molecular weight of approximately 305.12 g/mol. The compound features a tert-butyl group attached to a phenyl ring that is substituted with both a fluoro and an iodo group, which significantly influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and iodo substituents enhance the compound's binding affinity, potentially leading to inhibition or modulation of enzymatic activities. For instance, studies have indicated that carbamate derivatives can act as inhibitors of certain enzyme classes, such as serine hydrolases, which play critical roles in various biological processes.
Antimicrobial Activity
Recent research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives targeting the polyketide synthase pathway in Mycobacterium tuberculosis have shown promising results in inhibiting bacterial growth . This suggests that this compound may also possess similar antimicrobial capabilities, warranting further investigation.
Anticancer Potential
In vitro studies have indicated that halogenated carbamates can exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have been tested against breast cancer cells (MDA-MB-231), showing significant reductions in cell proliferation at specific concentrations . This suggests that this compound may also be effective in cancer therapy.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| PMC10683028 | Identified novel inhibitors targeting Pks13 with IC50 values < 1 μM | Supports potential for drug development against tuberculosis |
| ACS Journal | Evaluated cytotoxicity in T-lymphoblastic cell lines with selectivity for pathogenic enzymes | Highlights possible anticancer applications |
| MDPI Review | Discussed synthesis and biological activities of carbamate derivatives | Emphasizes importance in medicinal chemistry |
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and specific interactions with biological targets will be crucial for assessing its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3-fluoro-2-iodophenyl)carbamate?
- Methodological Answer : The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, analogous carbamates are prepared by reacting tert-butyl carbamate derivatives with halogenated aromatic amines under inert conditions . Purification typically involves column chromatography, and yields are optimized by controlling stoichiometry and reaction temperature.
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and carbamate linkage.
- X-ray Crystallography : For solid-state structure determination (e.g., SHELX programs refine crystal structures to analyze hydrogen bonding and molecular packing) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in a cool, dry environment (room temperature), protected from light and moisture. Avoid exposure to strong acids/bases to prevent decomposition .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Spills should be contained with absorbent materials (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodological Answer : Low yields often arise from side reactions (e.g., iodobenzene dimerization). Strategies include:
- Temperature Control : Maintain 0–5°C during iodination to suppress byproducts.
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) may enhance coupling efficiency in halogenated intermediates .
- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Q. How do hydrogen-bonding interactions influence the compound’s stability in solid-state formulations?
- Methodological Answer : Crystal structure analysis (e.g., via SHELXL) reveals that weak C–H···O and strong N–H···O hydrogen bonds stabilize the carbamate group. Computational modeling (DFT) predicts energy barriers for degradation pathways, guiding formulation strategies .
Q. What methodologies identify and quantify synthetic byproducts?
- Methodological Answer :
- LC-MS/GC-MS : Detects low-abundance impurities (e.g., de-iodinated byproducts or tert-butyl alcohol derivatives).
- Isolation via Prep-HPLC : Followed by structural elucidation using high-resolution mass spectrometry (HRMS) .
Q. Can biocatalytic methods replace traditional synthesis for greener production?
- Methodological Answer : Enzymatic approaches (e.g., lipases or esterases) can selectively hydrolyze tert-butyl groups under mild conditions, reducing solvent waste. However, substrate specificity must be validated via kinetic assays .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
